

Standard Experimental Protocol for Using [Sar9] Substance P: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar9] Substance P is a potent and selective synthetic analog of the endogenous neuropeptide Substance P (SP). It functions as a high-affinity agonist for the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) widely distributed throughout the central and peripheral nervous systems. Activation of the NK1 receptor by agonists like [Sar9] Substance P is implicated in a variety of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, and smooth muscle contraction. This document provides detailed application notes and experimental protocols for the use of [Sar9] Substance P in biomedical research.

Physicochemical Properties and Handling



Property	Value	Reference
CAS Number	77128-75-7	
Molecular Formula	C64H100N18O13S	_
Molecular Weight	1361.66 g/mol	_
Purity	≥95%	_
Solubility	Soluble in water (to 1 mg/ml)	_
Storage	Store lyophilized powder at -20°C. For solutions, aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.	

Preparation of Stock Solutions: For in vitro experiments, reconstitute lyophilized **[Sar9] Substance P** in sterile, nuclease-free water to create a stock solution (e.g., 1 mM). For in vivo studies, dissolve in sterile saline. It is recommended to filter-sterilize the solution using a 0.22 μ m filter before use.

Mechanism of Action and Signaling Pathways

[Sar9] Substance P exerts its biological effects by binding to and activating the NK1 receptor. The NK1 receptor primarily couples to Gq and Gs G-proteins, initiating downstream signaling cascades.

- Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which
 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
 diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the
 endoplasmic reticulum, while DAG activates protein kinase C (PKC
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